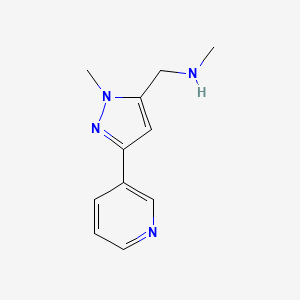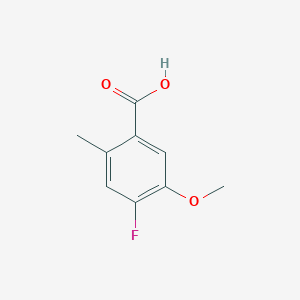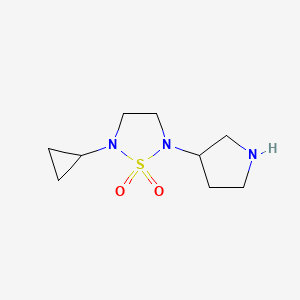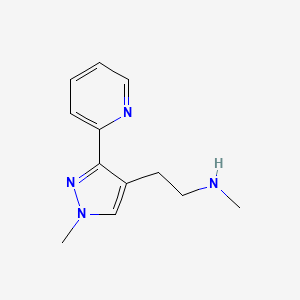
3-Cyclohexylideneazetidine
Vue d'ensemble
Description
3-Cyclohexylideneazetidine is a compound with potential implications in various fields of research and industry. It has a molecular formula of C9H15N and a molecular weight of 137.22 g/mol .
Synthesis Analysis
Azetidines, including 3-Cyclohexylideneazetidine, can be synthesized through photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .
Chemical Reactions Analysis
Azetidines, such as 3-Cyclohexylideneazetidine, are valuable targets for synthesis. The first [3 + 1] cyclization approach is enabled by visible-light-induced copper catalysis . This synthesis is characterized by double C-H activation .
Physical And Chemical Properties Analysis
3-Cyclohexylideneazetidine has a molecular formula of C9H15N and a molecular weight of 137.22 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Peptidomimetic Chemistry
3-Cyclohexylideneazetidine has significant potential in peptidomimetic chemistry due to its structural similarity to amino acids. It can act as an amino acid surrogate, which is particularly useful in the design of peptide analogs that are resistant to enzymatic degradation . This application is crucial for developing therapeutic agents that can withstand the harsh conditions within the human body.
Nucleic Acid Chemistry
The compound’s reactivity and structural features make it a candidate for nucleic acid chemistry applications. It can be used to create nucleoside analogs, which are essential in antiviral therapies and as tools for studying DNA and RNA structures and functions .
Catalytic Processes
3-Cyclohexylideneazetidine can be utilized in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in creating complex organic molecules, making the compound valuable in synthetic organic chemistry .
Ring-Opening and Expansion Reactions
Due to its strained four-membered ring structure, 3-Cyclohexylideneazetidine is an excellent candidate for ring-opening and expansion reactions. These reactions are pivotal in synthesizing larger, more complex heterocycles and polymers .
Synthesis of Heterocyclic Compounds
The compound serves as a versatile heterocyclic synthon, which is instrumental in the synthesis of functionally decorated heterocyclic compounds. These compounds have a wide range of applications, including medicinal chemistry and material science .
Aza-Michael Addition Reactions
3-Cyclohexylideneazetidine can undergo aza-Michael addition reactions with NH-heterocycles, leading to the synthesis of new heterocyclic amino acid derivatives. These derivatives are valuable in the development of novel pharmaceuticals and bioactive molecules .
Orientations Futures
Azetidines, including 3-Cyclohexylideneazetidine, have seen remarkable advances in their chemistry and reactivity . Future directions include the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Propriétés
IUPAC Name |
3-cyclohexylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-4-8(5-3-1)9-6-10-7-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBJIKLSBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylideneazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1470445.png)

![1-Methyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470451.png)
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)




![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470460.png)


![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)

